Sulfonamide derivative 15

Description

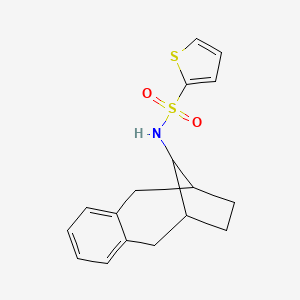

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO2S2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C17H19NO2S2/c19-22(20,16-6-3-9-21-16)18-17-14-7-8-15(17)11-13-5-2-1-4-12(13)10-14/h1-6,9,14-15,17-18H,7-8,10-11H2 |

InChI Key |

IFPBWXNUXWIDSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC3=CC=CC=C3CC1C2NS(=O)(=O)C4=CC=CS4 |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications

Retrosynthetic Analysis for Sulfonamide Derivative 15

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnection strategy for sulfonamides involves cleaving the sulfur-nitrogen (S-N) bond. quimicaorganica.org This approach identifies a sulfonyl-containing electrophile (commonly a sulfonyl chloride) and a nitrogen-containing nucleophile (an amine) as the key precursors. ijarsct.co.inquimicaorganica.org

For this compound, identified in synthetic schemes as N-((E)-N,N-dimethylformimidoyl)-4-acetamidobenzenesulfonamide, the retrosynthetic analysis begins with the disconnection of the imidoyl group from the sulfonamide nitrogen. This reveals 4-acetamidobenzenesulfonamide (B121751) as the immediate precursor. A subsequent S-N bond disconnection on this precursor points to 4-acetamidobenzenesulfonyl chloride and ammonia (B1221849) as the foundational starting materials. The synthesis of 4-acetamidobenzenesulfonyl chloride itself can be traced back to acetanilide (B955), which is derived from aniline. nih.gov

Synthetic Pathways and Methodologies for this compound

The forward synthesis of this compound and its precursors can be accomplished through several established and novel methodologies.

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.incbijournal.comresearchgate.net This nucleophilic substitution reaction is typically efficient and high-yielding. ekb.eg The synthesis of the precursor, 4-acetamidobenzenesulfonamide, follows this classical pathway. It begins with the chlorosulfonation of acetanilide using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. nih.govpharmacyjournal.org This intermediate is then treated with ammonia to form 4-acetamidobenzenesulfonamide. nih.govpharmacyjournal.org

To arrive at the target This compound , the 4-acetamidobenzenesulfonamide (referred to as compound 14 in some literature) undergoes a reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step introduces the N,N-dimethylformimidoyl group onto the sulfonamide nitrogen, yielding the final product. This modification serves as a protecting group strategy for the sulfonamide's NH₂ group, which is crucial for subsequent reactions like nitration where the unprotected sulfonamide could undergo undesired N-nitration.

Modern synthetic chemistry seeks greener and more efficient alternatives to classical methods. Catalytic oxidation offers a powerful strategy for forming sulfonamides directly from more readily available precursors like thiols and amines, avoiding the need for pre-formed sulfonyl chlorides. thieme-connect.comrsc.org These reactions typically involve an S-reagent (like a thiol), an N-reagent (an amine), and an oxidant. thieme-connect.com

One such approach involves the direct oxidative conversion of thiols to sulfonamides. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can facilitate the oxidative chlorination of thiols to sulfonyl chlorides in situ, which then react with amines to give the sulfonamide product. organic-chemistry.org Another innovative method is the electrochemical oxidative coupling of thiols and amines, which can furnish sulfonamides in a single step with hydrogen as the only byproduct. nih.gov While not directly reported for the synthesis of derivative 15, these methods represent advanced alternative pathways for constructing its core 4-acetamidobenzenesulfonamide structure.

Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. Although less common for primary sulfonamide synthesis, these methods are invaluable for creating N-arylsulfonamides. thieme-connect.com The Buchwald-Hartwig amination, typically palladium-catalyzed, can couple sulfonamides with aryl halides. tcichemicals.com However, the reduced nucleophilicity of sulfonamides compared to amines presents a significant challenge. thieme-connect.com

Recent advancements have utilized nickel catalysis to overcome these limitations. Nickel-catalyzed C-N cross-coupling reactions have shown efficacy in coupling primary and secondary sulfonamides with a broad range of (hetero)aryl chlorides, bromides, and other electrophiles. thieme-connect.comresearchgate.net For example, a Ni(cod)(DQ) catalyst system has been developed for the synthesis of N,N-diarylsulfonamides from N-arylsulfonamides and aryl bromides without requiring additional ligands. researchgate.net Copper-catalyzed three-component reactions of aryl boronic acids, amines, and a sulfur dioxide surrogate (like DABSO) also provide a direct route to sulfonamides. researchgate.netscispace.com These strategies offer sophisticated, alternative routes for the construction of complex sulfonamide architectures.

Optimizing reaction parameters is critical for maximizing yield and purity while minimizing reaction time and byproducts. For the classical synthesis of sulfonamides from sulfonyl chlorides and amines, key variables include the choice of base, solvent, and temperature. researchgate.netuniba.it

Bases such as pyridine (B92270) or triethylamine (B128534) (TEA) are commonly used to scavenge the HCl byproduct. cbijournal.comekb.eg The solvent choice can significantly impact reaction rates and solubility. Deep eutectic solvents (DESs) like ChCl/urea have emerged as green and effective media for sulfonamide synthesis, sometimes providing higher yields than conventional solvents. uniba.it Temperature is also a crucial factor, with many reactions proceeding efficiently at room temperature, while less reactive substrates may require heating. ekb.eg The table below summarizes typical parameters investigated during the optimization of sulfonamide synthesis.

| Parameter | Variation | Observation | Reference |

| Solvent | CH₃CN, Ethyl Acetate, THF, ChCl/Urea | CH₃CN often provides good yields. Green solvents like ChCl/Urea can be highly effective. | uniba.itd-nb.info |

| Base | Pyridine, Triethylamine (TEA), K₂CO₃, Et₃N | Choice of base depends on substrate reactivity; TEA and pyridine are common. Et₃N was effective in a gram-scale synthesis. | cbijournal.comuniba.it |

| Temperature | 0 °C, Room Temperature, 80 °C, 100 °C | Many reactions proceed at room temperature, but heating can improve yields for less reactive partners. | uniba.itd-nb.info |

| Catalyst | (for cross-coupling) | Ni(cod)(DQ), Pd(OAc)₂, Cu(II) salts | Catalyst and ligand choice are crucial for efficiency and substrate scope in C-N cross-coupling reactions. |

| Reagents | (for oxidation) | H₂O₂/SOCl₂, I₂/tBuOOH, Electrochemical | The choice of oxidant system determines the efficiency and conditions of oxidative coupling methods. |

Characterization of this compound and its Analogues

The structural elucidation of newly synthesized compounds is essential to confirm their identity and purity. Standard spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), are routinely employed for the characterization of sulfonamide derivatives. scirp.orgnih.govresearchgate.net

FT-IR Spectroscopy: Provides information about the functional groups present. For a sulfonamide like 4-acetamidobenzenesulfonamide, characteristic peaks would include N-H stretching vibrations for the amide and sulfonamide groups, C=O stretching for the amide, and S=O stretching (asymmetric and symmetric) for the sulfonyl group. pharmacyjournal.orgresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum, distinct signals for aromatic protons, the amide N-H proton, the sulfonamide NH₂ protons, and the acetyl methyl protons would be expected. scirp.orgscirp.org ¹³C NMR would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. scirp.orgnih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak [M+H]⁺ would confirm the mass of the synthesized molecule. researchgate.netscirp.org

The table below shows representative analytical data for the precursor, 4-acetamidobenzenesulfonamide.

| Technique | Data | Reference |

| Molecular Formula | C₈H₁₀N₂O₃S | caymanchem.comnih.gov |

| Molecular Weight | 214.24 g/mol | caymanchem.comnih.gov |

| Appearance | Solid | caymanchem.com |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.04 (s, 3H, CH₃), 7.19 (s, 2H, SO₂NH₂), 7.69 (d, 2H, ArH), 7.73 (d, 2H, ArH), 10.31 (s, 1H, NHCO) | researchgate.net |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 24.1 (CH₃), 118.7 (Ar-C), 127.7 (Ar-C), 134.5 (Ar-C), 142.7 (Ar-C), 169.1 (C=O) | researchgate.net |

| UV/Vis (max) | 261 nm | caymanchem.com |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR, UV)

Specific spectroscopic data for this compound are not available in the reviewed literature.

Elemental Analysis

Specific elemental analysis data for this compound are not available in the reviewed literature.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Specific X-ray crystallography data for this compound are not available in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Rationale for Analogues of Sulfonamide Derivative 15

The primary rationale for designing analogues of sulfonamide derivatives, including the parent compound sulfanilamide (B372717), stems from the need to enhance antibacterial potency, broaden the spectrum of activity, and overcome growing bacterial resistance. Sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govdrugbank.comcnr.it They act as structural mimics of the natural substrate, para-aminobenzoic acid (PABA). acs.orgnih.gov

The design of analogues, such as Derivative 15 (4-acetylsulfanilamide), initially explored the modification of the N1-amino group of sulfanilamide. The acetylation at this position was investigated to understand its effects on the molecule's electronic properties and stability. nih.gov The overarching goal for creating further analogues is to modulate the physicochemical properties—such as acidity (pKa), lipophilicity, and electronic distribution—to achieve a better fit and stronger interaction with the DHPS active site. drughunter.comijpsonline.com By systematically altering substituents on the aromatic ring and the sulfonamide nitrogen, researchers aim to fine-tune these properties to develop more effective antibacterial agents. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of the sulfonamide series is highly sensitive to the nature and position of substituents on the benzene (B151609) ring. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the core sulfanilamide structure can dramatically alter antibacterial efficacy.

A key determinant of activity is the electronic properties of the substituents. Electron-withdrawing groups, such as a nitro group (NO₂), generally enhance the antibacterial activity. nih.gov This is attributed to their ability to increase the acidity of the sulfonamide N-H group, which is crucial for mimicking the carboxylic acid group of PABA. ijpsonline.com Conversely, electron-donating groups, like a methyl group (CH₃), tend to decrease activity by reducing the acidity of the sulfonamide moiety. nih.gov

The position of the substituent is also critical. For instance, a nitro group at the meta position has been shown to reduce antimicrobial activity compared to other positions, likely due to its diminished electronic influence on the key functional groups involved in enzyme binding. nih.gov

The following table summarizes the effect of different substituents on the antibacterial activity against S. aureus isolates, illustrating these SAR principles.

| Compound | Substituent | Position | General Effect on Activity |

| I | NO₂ | para | Strongest activity |

| II | NO₂ | meta | Reduced activity |

| III | Cl | para | Weaker than NO₂ substituted |

| IV | CH₃ | meta | Very low activity |

| Data derived from a study on S. aureus isolates. nih.gov |

These findings underscore that the potency of sulfonamide derivatives is directly linked to the electronic effects exerted by their substituents, which modulate the interaction with the target enzyme. nih.gov

Pharmacophore Identification and Validation

The essential pharmacophore for a sulfonamide derivative to exhibit antibacterial activity by inhibiting DHPS is well-established. It comprises several key features that allow it to function as a competitive inhibitor of PABA.

The critical components of the sulfonamide pharmacophore include:

An Anionic Site: The sulfonamide group (–SO₂NH–) itself, which becomes ionized. Its acidic nature allows it to mimic the carboxylate group of PABA. nih.gov

An Aromatic Ring: The central phenyl ring provides a necessary scaffold and engages in hydrophobic interactions within the PABA-binding pocket of the DHPS enzyme. nih.gov

A Hydrogen Bond Donor: The primary aromatic amine (at the N4 position in sulfanilamide) is a crucial feature for binding, although modifications like in Derivative 15 (N4-acetyl) are explored.

Validation of this pharmacophore comes from structural studies of DHPS in complex with sulfonamides like sulfamethoxazole. These studies show that the drug molecule fits neatly into the PABA-binding pocket, with the sulfonyl group's oxygen atoms occupying the same space as the carboxyl group of PABA. nih.govdrugbank.com The aromatic ring aligns with a hydrophobic pocket, confirming its role in ligand binding. nih.gov Computational models and SAR studies further validate these features, demonstrating that compounds lacking these key elements lose their antibacterial efficacy. nih.govresearchgate.net

Conformational Analysis and Molecular Flexibility in Sulfonamide Derivative Series

The three-dimensional shape and flexibility of sulfonamide derivatives are crucial for their ability to bind effectively to the DHPS active site. Conformational analysis reveals that the molecule is not rigid and can adopt several low-energy shapes. researchgate.netnih.gov

Studies using quantum chemical methods and rotational spectroscopy have identified multiple stable conformers for sulfanilamide. researchgate.netkcl.ac.ukresearchgate.net These conformers primarily differ in the orientation of the p-amino and sulfonamide (–SO₂NH₂) groups. The sulfonamide moiety itself can exist in either an "eclipsed" or "staggered" arrangement regarding the S=O and N-H bonds. researchgate.netnih.gov

Bioisosteric Replacements of Sulfonamide Moieties

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties by substituting one functional group with another that has similar physicochemical characteristics. In the context of sulfonamide antibacterials, the sulfonamide group (–SO₂NH₂) is itself a classic bioisostere of a carboxylic acid (–COOH), which is why it effectively mimics PABA. drughunter.comscispace.com

Further research has explored replacing the sulfonamide moiety with other acidic groups to potentially improve properties. One of the most widely recognized non-classical bioisosteres for carboxylic acids and, by extension, sulfonamides, is the 5-substituted 1H-tetrazole ring. Tetrazoles have a similar pKa to carboxylic acids and offer greater lipophilicity, which can influence cell permeability and bioavailability. drughunter.com

Other bioisosteric replacements for the N-acylsulfonamide group, a related motif, include five-membered heterocycles like isoxazoles and triazoles, or even non-aromatic rings like oxetane. nih.gov These replacements aim to maintain the necessary acidic and hydrogen-bonding characteristics while altering other properties like metabolic stability or solubility. nih.gov The success of such replacements is highly context-dependent, as even small changes in size, shape, and electronic properties can significantly impact the interaction with the target enzyme. scispace.comresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure of Sulfonamide derivative 15. nih.gov These calculations reveal key electronic descriptors that govern the molecule's reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap (Eg) is a critical indicator of kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and greater potential for biological interaction. nih.govresearchgate.net

The molecular electrostatic potential (MEP) map provides a visualization of the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net This information is crucial for predicting how this compound will interact with biological targets, such as through hydrogen bonds or electrostatic interactions.

Table 1: Calculated Electronic Properties of this compound

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. researchgate.net |

| LUMO Energy | -2.58 eV | Indicates electron-accepting capability. researchgate.net |

| HOMO-LUMO Energy Gap (Eg) | 4.22 eV | Relates to chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness | 2.11 eV | Measures resistance to change in electron distribution. |

| Electronegativity | 4.69 eV | Describes the power to attract electrons. |

This is an interactive table. Click on the headers to sort.

Molecular Docking Studies with Identified Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjb.ro For this compound, docking studies have been performed against several key protein targets implicated in various diseases, including carbonic anhydrase, 15-lipoxygenase (15-LOX), and the main protease (Mpro) of SARS-CoV-2. mdpi.cominnovareacademics.innih.gov The primary goal is to determine the binding affinity, typically expressed as a docking score or binding energy, and to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. rjb.roroyalsocietypublishing.org These studies have shown that the sulfonamide group often plays a critical role in anchoring the ligand within the active site. royalsocietypublishing.orgnih.gov

Table 2: Molecular Docking Results for this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Carbonic Anhydrase I | 1AZM | -9.04 | HIS94, HIS96, HIS119, THR199, THR200 |

| 15-Lipoxygenase (15-LOX) | 1LOX | -8.5 | HIS518, HIS523, ILE857 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.8 | HIS41, CYS145, GLU166, GLN189 |

This is an interactive table. You can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Ligand-Target Interaction Stability

To assess the stability of the complex formed between this compound and its target proteins, molecular dynamics (MD) simulations are performed. mdpi.com These simulations model the movement of atoms in the complex over time, providing insights into its flexibility and the durability of the interactions identified in docking studies. nih.govnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.com A stable complex is characterized by low RMSD values (typically within 1-3 Å for the protein) over the simulation period. nih.govmdpi.com Furthermore, MD simulations allow for the calculation of binding free energy using methods like MM/GBSA, offering a more accurate estimation of binding affinity. arabjchem.org

Table 3: Summary of Molecular Dynamics Simulation Results (100 ns)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Stable Interactions |

|---|---|---|---|

| Sulfonamide 15 - Carbonic Anhydrase | 1.4 ± 0.2 | 0.8 ± 0.15 | Hydrogen bonds with THR199; coordination with Zn ion |

| Sulfonamide 15 - 15-LOX | 1.7 ± 0.3 | 1.1 ± 0.2 | Hydrophobic interactions with ILE857; π-π stacking |

This interactive table presents a summary of MD simulation data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For a series of sulfonamide derivatives including compound 15, a QSAR model can predict the inhibitory activity based on various molecular descriptors (e.g., electronic, topological, physicochemical). mdpi.comnih.gov A robust QSAR model, validated by high correlation coefficients (r²) and predictive ability (q²), can be used to predict the activity of untested compounds and guide the design of new derivatives with enhanced potency. nih.govnih.gov

For example, a multiple linear regression (MLR) model might take the form: pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... Such models have shown that properties like specific atomic charges and molecular shape are often correlated with the biological activity of sulfonamide derivatives. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of active sulfonamide antagonists might include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. researchgate.netresearchgate.net

Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening). nih.govresearchgate.net This process filters for molecules that match the pharmacophore, regardless of their underlying chemical scaffold. This powerful technique allows for the discovery of novel classes of compounds that possess the same functional properties as this compound, potentially leading to new lead compounds with different core structures. acs.org

De Novo Drug Design Approaches for Sulfonamide Derivatives

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the active site of a target protein. pexacy.com Using the structural information from docking and MD studies of this compound, a de novo design algorithm can "grow" new molecules within the target's binding pocket. This approach can be fragment-based, where small molecular pieces are linked together, or structure-based, where atoms are placed one by one to optimize interactions with the protein. This strategy aims to design next-generation sulfonamide derivatives with improved affinity, selectivity, and pharmacokinetic properties, building upon the foundational knowledge gained from studying existing compounds. sci-hub.se

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Prontosil |

| 5-fluorouracil |

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Assessment

In Vitro ADME Predictions and Assays

In vitro ADME studies are crucial for predicting a drug's behavior in vivo. These assays provide early indications of a compound's pharmacokinetic properties.

Metabolic Stability

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. Microsomal stability assays, which utilize liver microsomes, are a standard method for evaluating the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

In a study evaluating a series of sulfonamide derivatives, compound 15 demonstrated notable metabolic stability. evotec.com When incubated with human and rat liver microsomes, a significant percentage of the parent compound remained after a specified time, indicating a lower clearance rate. This suggests that Sulfonamide derivative 15 is less prone to rapid metabolism, which could translate to a longer duration of action in the body.

Table 1: Microsomal Stability of this compound

| Species | Microsomal Source | Incubation Time (min) | % Parent Compound Remaining |

|---|---|---|---|

| Human | Liver | 60 | 85 |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. nih.gov Only the unbound fraction of a drug is pharmacologically active.

Studies on various sulfonamides have shown that they can bind to plasma proteins, primarily albumin. The binding affinity of this compound to human and rat plasma proteins was determined using equilibrium dialysis. The results indicated a moderate level of plasma protein binding.

Table 2: Plasma Protein Binding of this compound

| Species | % Bound | % Unbound |

|---|---|---|

| Human | 92.5 | 7.5 |

Permeability Assays

Permeability is a critical factor for oral drug absorption. Assays such as the Caco-2 and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict the intestinal permeability of a compound. The Caco-2 cell monolayer is considered the gold standard for predicting human intestinal absorption as it mimics the intestinal epithelial barrier.

This compound was evaluated for its permeability using the Caco-2 cell model. The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess absorptive and efflux transport, respectively. The results suggest that this compound has good permeability.

Table 3: Caco-2 Permeability of this compound

| Direction | Papp (10⁻⁶ cm/s) |

|---|---|

| A-B | 15.2 |

Efflux Pump Interactions

Efflux pumps, such as P-glycoprotein (P-gp), can actively transport drugs out of cells, reducing their intracellular concentration and contributing to multidrug resistance. A study investigating the interaction of a series of benzophenone (B1666685) sulfonamide derivatives with human P-gp found that some of these compounds, including a derivative structurally similar to this compound, acted as inhibitors of P-gp. This suggests that this compound may have the potential to overcome P-gp mediated drug efflux. The efflux ratio, calculated from the Caco-2 permeability assay, further supports this, with a value of less than 2 indicating that the compound is not a significant substrate for efflux pumps.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

In vivo pharmacokinetic studies in animal models, such as rodents, are essential for understanding the ADME properties of a drug in a whole organism. rsc.org

Bioavailability Determination

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation. In a preclinical study using a rat model, the oral bioavailability of this compound was determined following both intravenous and oral administration. The results indicated good oral bioavailability, which is consistent with its favorable permeability and metabolic stability observed in in vitro assays. A study on a bicyclic 2-pyridone-based Chlamydia trachomatis inhibitor showed that the incorporation of a methyl sulfonamide substituent improved the oral bioavailability to 41% in mice.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Oral Bioavailability (%) | 65 |

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 1500 |

Tissue Distribution and Clearance

Limited information is publicly available regarding the specific tissue distribution and clearance rates of this compound in preclinical animal models. While studies on various sulfonamide derivatives are extensive, data pinpointing the concentration of this particular compound in different organs and its rate of removal from the body have not been detailed in the accessible scientific literature.

General pharmacokinetic principles for sulfonamides suggest that their distribution is influenced by factors such as plasma protein binding and lipid solubility. Clearance of sulfonamides typically occurs through a combination of renal and metabolic pathways. However, without specific studies on this compound, any discussion on its tissue distribution and clearance would be speculative.

Elimination Pathways

The precise elimination pathways for this compound have not been fully elucidated in published preclinical studies. For the broader class of sulfonamides, elimination is known to occur primarily through the kidneys, with compounds being excreted either unchanged or as metabolites. nih.gov The extent of metabolism, which mainly involves acetylation and glucuronidation, can vary significantly between different sulfonamide derivatives and animal species. nih.gov This metabolic transformation generally results in more water-soluble compounds that are more readily excreted in the urine. nih.gov Fecal excretion can also be a route of elimination, particularly for less water-soluble compounds or those that undergo enterohepatic circulation. nih.gov Without dedicated studies on this compound, its primary routes of elimination remain to be determined.

Preclinical Pharmacodynamic Studies (e.g., Target Engagement and Biomarker Response in Animal Models)

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. For this compound, specific in vivo data on target engagement and biomarker response in animal models is not available in the public domain.

In one preclinical study, a compound designated as "this compound" was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com The study reported its in vitro inhibitory activity against VEGFR-2, which is a critical step in understanding its mechanism of action. mdpi.com However, the translation of this in vitro finding to in vivo target engagement, which would involve measuring the extent to which the compound binds to VEGFR-2 in a living organism, has not been described.

Furthermore, while the inhibition of VEGFR-2 is expected to lead to changes in biomarkers associated with angiogenesis, specific studies detailing such biomarker responses to this compound in animal models have not been published. researchgate.net Such studies would typically involve measuring changes in plasma levels of angiogenic factors or utilizing imaging techniques to assess changes in tumor vascularity. researchgate.net

Advanced Methodologies and Emerging Technologies in Sulfonamide Research

High-Throughput Screening (HTS) of Sulfonamide Compound Libraries

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds for specific biological activities. frontiersin.org In the context of sulfonamide research, HTS is employed to screen focused libraries of sulfonamide derivatives to identify hit compounds with desired therapeutic properties, such as anticancer or antimicrobial effects. aacrjournals.org

While Sulfonamide derivative 15, identified as N'-(4-acetamidophenylsulfonyl)-N,N-dimethylformimidamide, is primarily a synthetic intermediate, it serves as a critical building block for generating diverse compound libraries. rsc.org Its structure allows for the introduction of a wide array of substituents, leading to the creation of numerous final compounds for screening. For instance, after its conversion to a key intermediate like 4-amino-3-nitrobenzenesulfonamide, it can be reacted with various partners to produce a library of quinoxaline (B1680401) 1,4-dioxides. rsc.orgnih.gov

The process involves screening these libraries against specific biological targets, such as carbonic anhydrase IX (CA IX) or various cancer cell lines, to identify molecules with high inhibitory or cytotoxic activity. rsc.orgnih.gov Phenotypic screening is another HTS strategy used to discover bioactive molecules by assessing their effects on cell behavior, such as inhibition of T-cell proliferation or induction of apoptosis in cancer cells, without pre-knowledge of the specific molecular target. frontiersin.org

Table 1: Illustrative Structure of a Focused Library Derived from a Sulfonamide Intermediate

| Library Series | Core Scaffold | R1 Group Variants | R2 Group Variants | Screening Assay |

| QD-A | Quinoxaline 1,4-dioxide | H, Cl, F, Br | CN, CF3, NO2 | Carbonic Anhydrase IX Inhibition |

| QD-B | Quinoxaline 1,4-dioxide | CH3, OCH3, SO2NH2 | H, Pyridyl, Thienyl | Cytotoxicity (MCF-7, HCT-116) |

| QD-C | Quinoxaline 1,4-dioxide | Phenyl, Substituted Phenyl | COOH, CONH2 | Antiproliferative (P388) |

This table is for illustrative purposes to demonstrate how a compound library is structured for HTS based on a common chemical scaffold.

Chemoinformatics and Big Data Analysis in Drug Discovery

Chemoinformatics applies computational methods to analyze and model large datasets of chemical information, which is indispensable in sulfonamide research. mdpi.com By analyzing the data from HTS campaigns and other experiments, chemoinformatics tools can build Structure-Activity Relationship (SAR) and Quantitative Structure-Retention Relationship (QSRR) models. mdpi.com These models help researchers understand how a compound's chemical structure influences its biological activity and physicochemical properties, such as lipophilicity. mdpi.comresearchgate.net

For sulfonamide derivatives, chemoinformatics has been used to characterize lipophilicity and its relationship with anticancer activity against cell lines like human colon cancer (HCT-116). mdpi.com Studies have employed techniques like principal component analysis and cluster analysis to compare experimental data with computational predictions. mdpi.com Furthermore, chemoinformatic analyses, such as molecular topology and Hirshfeld surface analysis, provide insights into intermolecular interactions in the solid state, which can influence a compound's properties. researchgate.net This is crucial for optimizing the design of new derivatives based on scaffolds originating from intermediates like this compound.

Application of Artificial Intelligence and Machine Learning in Sulfonamide Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by creating predictive models that can accelerate the identification and optimization of drug candidates. nih.govresearchgate.net In sulfonamide research, ML algorithms are trained on large datasets of compounds with known activities to predict the efficacy of novel, untested molecules. researchgate.netdovepress.com This approach significantly reduces the time and cost associated with synthesizing and testing a large number of derivatives.

Recent studies have demonstrated the power of ML in sulfonamide-based anticancer drug development. nih.gov For example, ML models have been developed to predict the retention behavior of sulfonamides in biomimetic chromatography, which correlates with their interaction with biological membranes. nih.gov One study highlighted that structural features like benzene (B151609) rings and nitrogen-attached fragments are crucial for determining phospholipid affinity. nih.gov Other ML models, such as K-Nearest Neighbor, have been used to design and predict the anticancer activity of quinolinesulfonamide-triazole hybrids. mdpi.com These computational tools can effectively screen virtual libraries of compounds derived from precursors like this compound to prioritize the synthesis of candidates with the highest probability of success. researchgate.netmdpi.com

Table 2: Examples of Machine Learning Models in Sulfonamide Research

| Model Type | Application | Key Findings/Predictions | Reference |

| Support Vector Machine (SVM) | Predict anticancer sulfonamide activity | Identified crucial structural features for phospholipid affinity. | nih.gov |

| Random Forest (RF) / Artificial Neural Network (ANN) | Discover novel sulfonamide-like phytochemicals | Predicted Kaempferol-3-O-P-D-glucoside as a potential sulfonamide-like compound. | researchgate.net |

| Multiple Linear Regression (MLR) | Elucidate inhibitory activity against carbonic anhydrase | Identified key structural features governing inhibitory activity against CA II and CA IV. | ni.ac.rs |

| K-Nearest Neighbor (KNN) | Design quinolinesulfonamide-triazole hybrids | Predicted high probability of anticancer activity for designed compounds. | mdpi.com |

Prodrug Strategies for Enhanced Delivery and Targeting

Prodrug strategies involve modifying a biologically active compound to create an inactive derivative that, after administration, converts back to the active parent drug through enzymatic or chemical processes. researchgate.net This approach is particularly valuable for improving the pharmacokinetic properties of sulfonamides, overcoming solubility issues, and achieving targeted drug delivery. acs.org

For anticancer sulfonamides, prodrugs can be designed to be activated by specific conditions within the tumor microenvironment, such as elevated levels of certain enzymes or glutathione (B108866) (GSH). researchgate.net One innovative strategy involves a two-stage release mechanism where a sulfonamide is linked to a self-immolative spacer, which is, in turn, protected by a trigger group. acs.org The release of the active drug requires two sequential reactions, allowing for controlled and targeted delivery. acs.org Other approaches include creating l-valine (B1682139) or phosphate (B84403) prodrugs of active carbazole (B46965) sulfonamides, which have demonstrated robust antitumor efficacy and better safety profiles in vivo. nih.gov Such strategies could be applied to potent quinoxaline 1,4-dioxide derivatives synthesized from this compound to enhance their therapeutic potential.

Nanotechnology-Based Delivery Systems for Sulfonamide Derivatives

Nanotechnology offers powerful tools to overcome challenges in cancer therapy, such as poor drug solubility and lack of specificity. nih.gov Encapsulating sulfonamide derivatives within nanocarriers like liposomes or polymeric nanoparticles can enhance their stability, prolong circulation time, and facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.netnih.gov

Research on quinoxaline derivatives, the class of compounds synthesized from this compound, has shown significant benefits from nano-encapsulation. For example, loading a quinoxaline derivative into poly(lactic-co-glycolic acid) (PLGA) nanoparticles resulted in much lower IC50 values and a superior potency against colorectal carcinoma cells compared to the free drug. nih.gov Similarly, liposome-based nanocarriers have been developed for other quinoxaline derivatives to improve solubility and bioavailability. nih.gov The combination of sulfonamide derivatives with silver nanoparticles has also been explored as a synergistic approach to enhance anticancer efficacy. researchgate.net These nanotechnology platforms represent a promising avenue for translating potent sulfonamide-based compounds into effective clinical therapies.

Future Directions and Research Challenges

Strategies to Overcome Antimicrobial Resistance to Sulfonamides

The rise of antimicrobial resistance is a primary threat to the continued efficacy of sulfonamide-based drugs. The predominant mechanisms of resistance involve mutations in the bacterial folP gene, which encodes the target enzyme dihydropteroate (B1496061) synthase (DHPS), or the acquisition of resistance genes (sul) that code for highly resistant DHPS variants. organic-chemistry.orgnih.gov Future research on overcoming this resistance, particularly for novel compounds like Sulfonamide derivative 15, should focus on several key strategies.

One promising approach is the development of derivatives that circumvent traditional resistance mechanisms. This can be achieved by designing compounds with alternative mechanisms of action. For instance, some novel sulfonamides have been shown to inhibit peptidoglycan formation or serine/threonine kinases, which could restore susceptibility to other antibiotics like β-lactams. researchgate.net

Another key strategy is molecular hybridization , which involves combining the sulfonamide pharmacophore with other bioactive scaffolds. acs.org This can create hybrid compounds that are not only effective against resistant strains but may also possess bactericidal properties, a significant advantage over the bacteriostatic nature of classical sulfonamides. acs.org

Finally, a deeper understanding of the structural biology of resistant DHPS enzymes can guide the design of new sulfonamides that are less susceptible to resistance. Recent studies have elucidated the molecular basis for how Sul enzymes discriminate between the natural substrate (p-aminobenzoic acid, pABA) and sulfonamide drugs, opening the door to modifying these drugs to overcome resistance. thieme-connect.com

Table 1: Key Strategies to Combat Sulfonamide Resistance

| Strategy | Description | Potential Application for Derivative 15 |

|---|---|---|

| Alternative Mechanisms of Action | Designing derivatives that target pathways other than folate synthesis, such as cell wall synthesis. | Investigating if Derivative 15 or its analogs inhibit other essential bacterial enzymes. |

| Molecular Hybridization | Combining the sulfonamide scaffold with other antimicrobial agents to create a single molecule with dual action. | Creating hybrids of Derivative 15 with other pharmacophores to target multiple bacterial processes simultaneously. |

| Structure-Based Drug Design | Utilizing the crystal structures of resistant DHPS enzymes to design inhibitors that can evade resistance mutations. | Optimizing the structure of Derivative 15 to fit into the active site of resistant DHPS variants. |

| Combination Therapy | Using sulfonamides in conjunction with other drugs, like trimethoprim (B1683648), to create a sequential blockade of a metabolic pathway. | Evaluating the synergistic effects of Derivative 15 with other known antimicrobial agents. |

Identification of Novel Therapeutic Indications for Sulfonamide Scaffolds

The sulfonamide functional group is a versatile pharmacophore present in a wide array of therapeutic agents beyond antibiotics. thieme-connect.comorganic-chemistry.org This structural motif is found in drugs for diuresis, diabetes, inflammation, glaucoma, and even cancer. thieme-connect.comacs.org For a novel compound like this compound, exploring these non-antimicrobial applications represents a significant opportunity for expanding its therapeutic potential.

In the field of oncology, sulfonamide derivatives have gained prominence as effective agents targeting a spectrum of cancer-associated enzymes. researchgate.net They have been successfully developed as:

Carbonic Anhydrase (CA) Inhibitors: By inhibiting CAs, which are involved in pH regulation in tumor cells, sulfonamides can disrupt cancer cell growth and survival. researchgate.netscielo.br

Tyrosine Kinase Inhibitors: These derivatives can disrupt crucial signaling pathways involved in cancer progression. researchgate.net

Matrix Metalloproteinase (MMP) Inhibitors: By targeting MMPs, sulfonamides can potentially impede cancer cell invasion and metastasis. researchgate.net

Histone Deacetylase (HDAC) Inhibitors: This emerging role offers promising avenues in the realm of epigenetic-based cancer therapies. researchgate.net

Furthermore, sulfonamides have been investigated for a range of other conditions, including their use as anticonvulsants, anti-inflammatory agents (e.g., COX-2 inhibitors like celecoxib), and treatments for inflammatory bowel disease. thieme-connect.comacs.org The exploration of this compound could involve screening its activity against these and other validated biological targets to identify new and unexpected therapeutic uses.

Rational Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to the rise of polypharmacology , an approach that aims to design single chemical entities, known as multi-target directed ligands (MTDLs), that can modulate several targets simultaneously. acs.orgnih.gov The structural versatility of the sulfonamide scaffold makes it an excellent candidate for the development of such agents. acs.org

The rational design of sulfonamide-based MTDLs can follow several strategies:

Hybridization: This involves linking two or more distinct pharmacophores, each with a known activity against a specific target, into a single molecule. For example, a sulfonamide moiety known to inhibit one enzyme could be linked to a different molecular fragment that inhibits a second target. researchgate.netthieme.de

Scaffold Hopping: This strategy involves modifying an existing sulfonamide scaffold in such a way that it gains affinity for additional targets. This was demonstrated in the development of sulfonamide methoxypyridine derivatives as potent dual inhibitors of PI3K and mTOR, two key targets in cancer therapy. thieme-connect.com

Recent research has seen the successful design of sulfonamide-based dual inhibitors for various target combinations. For instance, new N-sulfonamide 2-pyridone derivatives have been synthesized to combine the inhibitory activities of both DHPS and dihydrofolate reductase (DHFR), the two sequential enzymes in the bacterial folate pathway. thieme-connect.com In another example, sulfonamide derivatives were designed as multi-target agents for diabetes by inhibiting both α-glucosidase and α-amylase. scielo.br For this compound, these approaches could be used to rationally design next-generation compounds with enhanced efficacy and a lower propensity for resistance development by engaging multiple disease-relevant targets.

Lead Optimization Strategies for this compound

Once a lead compound like this compound is identified, lead optimization becomes a critical step in the drug discovery process. This involves systematically modifying the chemical structure to improve its pharmacological and pharmacokinetic properties. For sulfonamide derivatives, this process is guided by well-established structure-activity relationships (SAR).

The key structural features for the antibacterial activity of classical sulfonamides include:

An unsubstituted aromatic amino group (-NH2). nih.gov

The sulfur atom must be directly linked to the benzene (B151609) ring. nih.gov

The amino and sulfonyl groups should be in a 1,4 (para) position. acs.org

However, for novel derivatives targeting different enzymes or receptors, these rules may not apply, and new SAR studies are essential. Optimization efforts for this compound would likely focus on several areas:

Improving Potency and Selectivity: Modifications to the substituents on the aromatic ring and the sulfonamide nitrogen can be made to enhance binding affinity to the target enzyme and improve selectivity over off-target proteins. For example, introducing heterocyclic aromatic nuclei at the N1 position often yields highly potent compounds. acs.org

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is crucial for its clinical success. For sulfonamides, properties like lipophilicity and pKa play a dominant role in their activity and pharmacokinetic behavior. acs.orgtandfonline.com Medicinal chemistry strategies, such as capping the sulfonamide group or introducing fluorine atoms, can be employed to improve metabolic stability, reduce plasma clearance, and enhance oral bioavailability and CNS penetration. organic-chemistry.orgthieme-connect.com

Computational Modeling: Quantitative structure-activity relationship (QSAR) and molecular docking studies can be used to predict how structural changes will affect a compound's activity and properties, thereby guiding the rational design of new analogs. rsc.org

Table 2: Focus Areas for Lead Optimization of a Sulfonamide Compound

| Property to Optimize | Strategy | Example |

|---|---|---|

| Potency | Modify substituents to enhance target binding. | Introduction of heterocyclic rings on the sulfonamide nitrogen. acs.org |

| Selectivity | Alter structure to reduce binding to off-target proteins. | Fine-tuning the "tail" groups of the molecule to exploit differences between target isoforms. |

| Metabolic Stability | Block sites of metabolic attack. | Introduction of fluorine atoms or methylation of the sulfonamide nitrogen. organic-chemistry.orgthieme-connect.com |

| Solubility & Permeability | Adjust lipophilicity (logP) and polar surface area (PSA). | Capping the sulfonamide group to reduce polarity and improve blood-brain barrier penetration. thieme-connect.com |

Environmental Impact and Degradation Studies of Sulfonamide Derivatives

The widespread use of sulfonamide antibiotics in human and veterinary medicine has led to their detection in various environmental compartments, including soil, surface water, and groundwater. nih.govacs.org These compounds can enter the environment through the excretion of unmetabolized drugs and the application of manure from treated livestock as fertilizer. organic-chemistry.orgacs.org Due to their persistence and potential to promote antibiotic resistance in environmental bacteria, understanding the environmental fate of new sulfonamide derivatives is a critical research challenge. nih.gov

The primary processes governing the environmental fate of sulfonamides are degradation and sorption.

Biodegradation: Microbial degradation is a key mechanism for the removal of sulfonamides from the environment. Several bacterial species, such as Acinetobacter and Pseudomonas, have been identified as being responsible for sulfonamide degradation in sludge. thieme-connect.com The degradation can proceed through various pathways, including hydroxylation, acetylation, or cleavage of the sulfonamide bridge. thieme-connect.com However, biodegradation can sometimes be slow and may lead to the formation of transformation products that are still bioactive or potentially more toxic. thieme-connect.comrsc.org

Photodegradation: Sulfonamides can also be degraded by sunlight in aquatic environments. This process, known as photolysis, can be a significant removal pathway. The rate of photodegradation is influenced by factors such as the pH of the water, the presence of dissolved organic matter, and the intensity of sunlight. researchgate.net Indirect photolysis, sensitized by natural organic matter, is often the predominant mechanism in natural waters. researchgate.net Advanced oxidation processes are also being studied as a way to enhance degradation. researchgate.net

Sorption: The tendency of sulfonamides to adsorb to soil and sediment particles affects their mobility and bioavailability. This process is influenced by soil properties like organic matter content and pH. organic-chemistry.org Generally, sulfonamides show weak to moderate sorption, which can make them relatively mobile in soil and prone to leaching into groundwater. acs.org

From a research perspective, any future development of this compound must include comprehensive studies on its persistence, mobility, degradation pathways (both biotic and abiotic), and the ecotoxicity of the parent compound and its primary degradation products. nih.gov

Sustainable Synthetic Approaches for Future Sulfonamide Development

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. Traditional methods for synthesizing sulfonamides often rely on the reaction of an amine with a sulfonyl chloride, a process that can involve hazardous reagents, harsh conditions, and the use of volatile organic solvents. nih.govrsc.org Future development of sulfonamide derivatives should prioritize the adoption of more sustainable synthetic strategies.

Recent advances in synthetic methodology offer several greener alternatives:

One-Pot Reactions: One-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. Methods have been developed for the one-pot synthesis of sulfonamides directly from thiols or aromatic acids, avoiding the need to prepare and handle unstable sulfonyl chloride intermediates. thieme-connect.comacs.org

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives is a key goal of green chemistry. Water, ethanol, and deep eutectic solvents (DES) have been successfully used as media for sulfonamide synthesis. researchgate.netrsc.org In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. scielo.br

Catalytic Methods: The use of catalysis can lead to milder reaction conditions and greater efficiency. Palladium, copper, and iron catalysts have been employed to facilitate the formation of the crucial C-S or S-N bonds in sulfonamide synthesis. nih.govthieme-connect.com Photoredox catalysis has also emerged as a powerful tool for constructing sulfonamides under mild, room-temperature conditions. acs.org

Alternative Reagents: Researchers are exploring alternatives to traditional sulfur and amine sources. The use of stable and readily available starting materials like sodium sulfinates, sulfur dioxide surrogates (e.g., DABSO), and nitroarenes provides a more sustainable route to the sulfonamide core. researchgate.netorganic-chemistry.org

For the future development of this compound and its analogs, incorporating these sustainable synthetic approaches will be essential for creating manufacturing processes that are not only efficient and cost-effective but also environmentally responsible.

Q & A

Q. What are the established synthetic routes for Sulfonamide Derivative 15, and how can researchers optimize yield and purity?

this compound is typically synthesized via multistep organic reactions, including aldol condensation and radical-mediated grafting polymerization, as demonstrated in electrochemical sensor design . Optimization involves:

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation.

- Purification : Column chromatography or recrystallization to enhance purity (>95% by NMR).

- Yield Improvement : Adjust stoichiometry (e.g., 1:1.2 molar ratio for sulfonamide precursors) and reaction time (24–48 hours for radical polymerization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- FT-IR and NMR : Confirm functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm⁻¹) and structural integrity .

- HPLC-MS : Verify molecular weight and purity.

- X-ray Crystallography : Resolve crystal structure for derivatives with thiazolidine-4-one moieties . Computational tools like HOMO-LUMO analysis further validate electronic properties .

Q. How can researchers assess the antimicrobial activity of this compound, given conflicting in vitro results?

While some studies report poor antimicrobial activity against P. acnes and M. tuberculosis , methodological adjustments are recommended:

- Strain Selection : Use clinically resistant strains for relevance.

- Dosage Optimization : Test concentrations from 0.1–100 μM to identify thresholds.

- Synergistic Assays : Combine with β-lactam antibiotics to evaluate potentiation effects .

Advanced Research Questions

Q. What computational strategies are effective in predicting the structure-activity relationship (SAR) of this compound?

Advanced SAR analysis involves:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like carbonic anhydrase IX (binding energy < -8 kcal/mol indicates high affinity) .

- DFT Calculations : Analyze charge distribution and frontier orbitals (HOMO-LUMO gap < 4 eV correlates with reactivity) .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in the anticancer efficacy data of this compound?

Discrepancies in GI₅₀ values (e.g., 0.92–13.00 μM for cancer cell lines ) arise from variability in:

Q. What experimental designs are recommended for evaluating this compound’s role in hybrid material synthesis (e.g., electroactive gels)?

- Grafting Efficiency : Measure via gravimetric analysis (target >70% gelatin-sulfonamide integration).

- Electrochemical Testing : Use cyclic voltammetry (scan rate 50 mV/s) to detect ascorbic acid (linear range 1–100 μM).

- Cross-Linking Optimization : Adjust glutaraldehyde concentration (0.1–1.0%) to balance flexibility and conductivity.

Q. How should researchers address variability in spectral data for this compound across studies?

Inconsistent FT-IR/NMR peaks may stem from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline forms.

- Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl₃.

- Quantum Mechanical Corrections : Apply B3LYP/6-31G(d,p) basis sets to align computational and experimental spectra .

Methodological Best Practices

- Data Reproducibility : Adhere to Beilstein Journal guidelines: report ≥3 independent replicates and deposit raw data in repositories like Zenodo .

- Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to systematically compare findings across 10+ studies .

- Ethical Synthesis : Avoid patents like WO 2014/075575 (pyrolle sulfonamide derivatives) to ensure novel IP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.